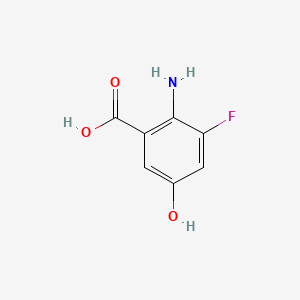
(3-Aminopyrrolidin-1-yl)-pyridin-3-ylmethanone;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride is a chiral compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes a pyrrolidine ring and a pyridine moiety, making it a valuable building block in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride typically involves the reaction of pyridine derivatives with aminopyrrolidine under controlled conditions. One common method includes the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity, which are crucial for its applications in pharmaceuticals and other industries .
Analyse Des Réactions Chimiques
Types of Reactions
®-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
®-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride: The enantiomer of the compound with different stereochemistry.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Pyridine derivatives: Compounds with similar pyridine moieties but different functional groups.
Uniqueness
®-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride is unique due to its specific chiral configuration and the combination of pyrrolidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H15Cl2N3O |
|---|---|
Poids moléculaire |
264.15 g/mol |
Nom IUPAC |
(3-aminopyrrolidin-1-yl)-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8;;/h1-2,4,6,9H,3,5,7,11H2;2*1H |
Clé InChI |
DTWVYJHUIDJBBX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1N)C(=O)C2=CN=CC=C2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Ethanediamine, N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-](/img/structure/B14785829.png)
![Tert-butyl 2-exo-4-exo-difluoro-3-exo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14785830.png)

![[3-[[2-[2,4-dimethyloctanoyl(methyl)amino]-4-methylpentanoyl]amino]-4-[methyl-[3-methyl-1-[2-(2-methyl-5-oxo-2H-pyrrole-1-carbonyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B14785833.png)
![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;hydrochloride](/img/structure/B14785843.png)

![2-[(6aR)-8-(9H-fluoren-9-ylmethoxycarbonylamino)-6,6a,7,8,9,11-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]acetic acid](/img/structure/B14785852.png)

![Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14785874.png)

![Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate](/img/structure/B14785888.png)
![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)


